molecular formula C11H18BNO3 B2884977 5-Methyl-2-pentyloxypyridine-3-boronic acid CAS No. 2096329-55-2

5-Methyl-2-pentyloxypyridine-3-boronic acid

Cat. No.: B2884977
CAS No.: 2096329-55-2
M. Wt: 223.08
InChI Key: OTGSYYPDJUWYGA-UHFFFAOYSA-N
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Properties

IUPAC Name

(5-methyl-2-pentoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO3/c1-3-4-5-6-16-11-10(12(14)15)7-9(2)8-13-11/h7-8,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSYYPDJUWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OCCCCC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Aryl Boronic Acids

Aryl boronic acids are typically synthesized via two primary routes: transition-metal-catalyzed borylation and direct lithiation-borylation . Both methods require careful control of reaction parameters to ensure regioselectivity and functional group compatibility.

Transition-Metal-Catalyzed Miyaura Borylation

The Miyaura borylation employs palladium catalysts (e.g., Pd(dppf)Cl₂) to facilitate the coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). This method is favored for its tolerance of diverse functional groups and mild conditions. For 5-methyl-2-pentyloxypyridine-3-boronic acid, the precursor 3-bromo-5-methyl-2-pentyloxypyridine would react with B₂pin₂ under catalytic conditions.

Hypothetical Reaction Pathway:
$$
\text{3-Bromo-5-methyl-2-pentyloxypyridine} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{5-Methyl-2-pentyloxypyridine-3-boronic acid pinacol ester} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$

Key variables include catalyst loading (typically 1–5 mol%), temperature (80–100°C), and solvent (dimethoxyethane or dioxane). Yields for analogous reactions range from 60–85%.

Direct Lithiation-Borylation

This method involves deprotonation of an aromatic C–H bond using a strong base (e.g., LDA or n-BuLi), followed by quenching with a borate electrophile (e.g., trimethyl borate). The regioselectivity is dictated by directing groups on the aromatic ring. For the target compound, the pentyloxy group at the 2-position could act as a directing group, facilitating lithiation at the 3-position.

Hypothetical Reaction Pathway:
$$
\text{5-Methyl-2-pentyloxypyridine} \xrightarrow{\text{n-BuLi, -78°C}} \text{Lithiated intermediate} \xrightarrow{\text{B(OMe)}_3} \text{Trimethyl borate adduct} \xrightarrow{\text{Hydrolysis}} \text{Target Compound}
$$

This method demands strict anhydrous conditions and low temperatures (-78°C) to prevent side reactions.

Synthetic Routes for 5-Methyl-2-pentyloxypyridine-3-boronic Acid

Route 1: Miyaura Borylation of 3-Bromo-5-methyl-2-pentyloxypyridine

Precursor Synthesis

The precursor 3-bromo-5-methyl-2-pentyloxypyridine can be synthesized via:

  • Etherification : Reaction of 2-hydroxy-5-methylpyridine with 1-bromopentane under basic conditions (K₂CO₃, DMF, 80°C).
  • Bromination : Directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃).
Borylation Reaction

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)
  • Ligand: dppf (1,1’-bis(diphenylphosphino)ferrocene)
  • Solvent: 1,4-Dioxane
  • Base: KOAc (3 equiv)
  • Temperature: 90°C, 12 h

Workup :

  • Hydrolysis of the pinacol ester using HCl (2M) at 0°C.
  • Purification via recrystallization (n-hexane/ethyl acetate).

Expected Yield : 65–70% (based on analogous pyridyl boronic acids).

Route 2: Directed Lithiation-Borylation

Lithiation

Conditions :

  • Substrate: 5-Methyl-2-pentyloxypyridine
  • Base: n-BuLi (2.2 M in hexanes, 1.1 equiv)
  • Solvent: Tetrahydrofuran (THF), -78°C, 1 h
  • Electrophile: Trimethyl borate (1.2 equiv).
Quenching and Hydrolysis
  • Slow warming to -20°C.
  • Quenching with dilute HCl (2M).
  • Extraction with ethyl acetate and drying (MgSO₄).

Expected Yield : 50–60% (lower due to competing side reactions).

Comparative Analysis of Synthetic Methods

Parameter Miyaura Borylation Lithiation-Borylation
Starting Material 3-Bromo derivative Parent pyridine
Catalyst/Base Pd(dppf)Cl₂ n-BuLi
Temperature 90°C -78°C
Yield 65–70% 50–60%
Functional Group Tolerance High Moderate
Scalability Excellent Challenging

Challenges and Optimization Strategies

  • Regioselectivity in Bromination : Ensuring exclusive bromination at the 3-position requires careful control of Lewis acid concentration and reaction time.
  • Boronic Acid Stability : The product is prone to protodeboronation under acidic or aqueous conditions. Stabilization via pH control (neutral buffers) and low-temperature storage is critical.
  • Purification : Column chromatography (SiO₂, eluent: hexane/EtOAc 4:1) effectively removes palladium residues and unreacted precursors.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pentyloxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-2-pentyloxypyridine-3-boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-pentyloxypyridine-3-boronic acid primarily involves its ability to participate in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Thiopheneboronic acid

Comparison: 5-Methyl-2-pentyloxypyridine-3-boronic acid is unique due to its specific structure, which includes a pyridine ring substituted with a boronic acid group and a pentyloxy side chain. This structure imparts distinct reactivity and properties compared to other boronic acids, making it particularly useful in certain synthetic applications .

Biological Activity

5-Methyl-2-pentyloxypyridine-3-boronic acid (CAS No. 2096329-55-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18BNO3
  • Molecular Weight : 211.08 g/mol
  • Purity : ≥ 96% .

Boronic acids, including 5-Methyl-2-pentyloxypyridine-3-boronic acid, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly significant in the inhibition of various enzymes, including proteases and glycosidases, which are vital for numerous biological processes. The mechanism typically involves:

  • Enzyme Inhibition : Boronic acids can act as competitive inhibitors by binding to the active site of enzymes.
  • Reversible Binding : The boron atom forms a complex with hydroxyl groups in the enzyme's active site, which can be reversed, allowing for dynamic regulation of enzyme activity .

Biological Activity

Research indicates that 5-Methyl-2-pentyloxypyridine-3-boronic acid exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that boronic acids can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways. For instance, compounds similar to 5-Methyl-2-pentyloxypyridine-3-boronic acid have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Boronic acids have been explored as potential anticancer agents due to their ability to inhibit proteasomes, leading to apoptosis in cancer cells. This class of compounds has shown promise in preclinical studies targeting multiple myeloma and other malignancies .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of various boronic acids, including derivatives similar to 5-Methyl-2-pentyloxypyridine-3-boronic acid. The results indicated significant inhibition zones against Pseudomonas aeruginosa and Streptococcus thermophilus, suggesting potential applications in treating bacterial infections .
  • Anticancer Activity :
    • In vitro studies have demonstrated that boronic acid derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. Specifically, compounds with structural similarities to 5-Methyl-2-pentyloxypyridine-3-boronic acid were shown to inhibit tumor growth in xenograft models .

Data Summary

Biological Activity Target Organism/Cell Line Mechanism Reference
AntibacterialPseudomonas aeruginosaEnzyme inhibition
AntibacterialStreptococcus thermophilusMetabolic disruption
AnticancerVarious cancer cell linesProteasome inhibition

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-2-pentyloxypyridine-3-boronic acid?

The synthesis typically involves a multi-step process:

  • Step 1: Introduction of the pentyloxy group via nucleophilic substitution or coupling reactions on a halogenated pyridine precursor (e.g., 2-bromo-5-methylpyridine).
  • Step 2: Boronation at the 3-position using methods like Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and boronic acid functionality.
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% is typical for research-grade material) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies B-O and C-B stretching vibrations (~1340 cm⁻¹ and ~660 cm⁻¹, respectively) .

Q. What are the recommended storage conditions to ensure stability?

  • Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the boronic acid group .
  • Avoid prolonged exposure to moisture; use molecular sieves in storage vials .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings involving this compound be optimized?

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) in THF/water mixtures at 60–80°C enhances cross-coupling efficiency .
  • Base Optimization: Use Cs₂CO₃ or K₃PO₄ to maintain pH >10, stabilizing the boronate intermediate .
  • Molar Ratios: A 1:1.2 ratio of boronic acid to aryl halide minimizes side reactions .

Q. How do structural modifications (e.g., pentyloxy vs. methoxy groups) influence reactivity in cross-coupling reactions?

  • Steric Effects: The pentyloxy group increases steric hindrance, potentially reducing reaction rates compared to smaller substituents (e.g., methoxy). Kinetic studies using NMR monitoring are recommended .
  • Electronic Effects: Electron-donating groups (e.g., -OCH₂C₅H₁₁) enhance boronic acid’s nucleophilicity, improving coupling yields with electron-deficient aryl halides .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., variable yields across studies)?

  • Systematic Screening: Vary solvents (dioxane vs. DMF), temperatures (25°C vs. reflux), and catalyst loadings (1–5 mol%) to identify optimal conditions .
  • Impurity Analysis: Use LC-MS to detect byproducts (e.g., protodeboronation) that may arise from trace metals or oxygen exposure .

Q. How does the compound’s stability under aqueous conditions impact its use in bioconjugation or medicinal chemistry?

  • Hydrolysis Risk: Boronic acids hydrolyze to borate esters in water. Pre-formulate the compound as a pinacol ester for aqueous applications .
  • pH-Dependent Stability: Maintain reaction pH between 8–10 to balance stability and reactivity .

Methodological Challenges and Solutions

Q. What protocols mitigate protodeboronation during storage or reactions?

  • Additives: Include 1,2-dimethoxyethane (DME) or tricyclohexylphosphine (PCy₃) to stabilize the boronic acid .
  • Low-Temperature Reactions: Conduct couplings at ≤40°C to suppress degradation .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT Calculations: Model transition states to predict regioselectivity in cross-couplings .
  • Solvent Effect Simulations: Use COSMO-RS to optimize solvent selection for solubility and reaction efficiency .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

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